4-Chloropyridine-2-carbonyl chloride hydrochloride

Descripción general

Descripción

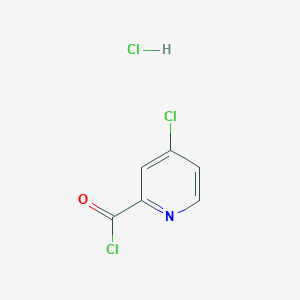

4-Chloropyridine-2-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C6H4Cl3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloropyridine-2-carbonyl chloride hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine with thionyl chloride, resulting in the formation of 4-chloropyridine-2-carbonyl chloride. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloropyridine-2-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 4-chloropyridine-2-carboxylic acid.

Common Reagents and Conditions

Thionyl Chloride: Used in the initial synthesis step to form the carbonyl chloride intermediate.

Hydrochloric Acid: Used to convert the intermediate into the hydrochloride salt.

Nucleophiles: Various nucleophiles can be used in substitution reactions to modify the compound.

Major Products Formed

4-Chloropyridine-2-carboxylic Acid: Formed through hydrolysis.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

4-Chloropyridine-2-carbonyl chloride hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-chloropyridine-2-carbonyl chloride hydrochloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways depend on the specific reactions and applications it is used for .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloropyridine-4-carbonyl chloride: Another chlorinated pyridine derivative with similar reactivity.

4-Chloropyridine: A simpler compound without the carbonyl chloride group.

4-Chloropyridine-2-carboxylic Acid: The hydrolysis product of 4-chloropyridine-2-carbonyl chloride hydrochloride.

Uniqueness

This compound is unique due to its dual functional groups (chlorine and carbonyl chloride), which provide versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various research applications .

Actividad Biológica

4-Chloropyridine-2-carbonyl chloride hydrochloride (4-CPCC-HCl) is a significant compound in medicinal chemistry, known for its versatile biological activities and applications in drug development. This article delves into its biological activity, synthesis, and various applications, supported by research findings and case studies.

Chemical Structure and Properties

4-CPCC-HCl is classified as an acyl chloride , with a molecular formula of and a molecular weight of approximately 212.46 g/mol. The compound features a chlorinated pyridine ring, which enhances its reactivity, particularly due to the presence of the carbonyl chloride functional group. This structure allows it to act as an effective acylating agent in various organic synthesis reactions, especially in the pharmaceutical industry.

Cytostatic Properties

Research indicates that 4-CPCC-HCl exhibits significant cytostatic activity, particularly through the inhibition of aurora-b kinase , an enzyme crucial for cell division. This inhibition has been demonstrated in human tumor cell lines, suggesting potential applications in cancer therapeutics. Specifically, targeting aurora kinases can disrupt tumor cell proliferation and survival, making 4-CPCC-HCl a candidate for further development in cancer treatment.

Synthesis of Antimicrobial Peptides

A notable study published in the Journal of Peptide Science highlights the utility of 4-CPCC-HCl in synthesizing novel antimicrobial peptides . The compound's efficiency in forming amide bonds with primary or secondary amines is critical for constructing peptide bonds, which are essential building blocks of proteins. This study underscores the compound's role as a versatile intermediate in peptide synthesis.

Protein Modification

4-CPCC-HCl's electrophilic nature allows it to selectively modify biomolecules such as proteins and carbohydrates. For instance, a study detailed in Organic & Biomolecular Chemistry describes how 4-CPCC-HCl was used to introduce fluorescent tags to specific lysine residues in proteins. This modification facilitated tracking protein movement within living cells, demonstrating its application in biochemical research.

Antiproliferative Activity

A study investigating new derivatives related to sorafenib utilized 4-CPCC-HCl as a precursor. The resulting compounds were evaluated for their antiproliferative activity against various carcinoma, lymphoma, and leukemia cell lines. The most promising derivatives showed significant cytostatic effects, reinforcing 4-CPCC-HCl's importance as a building block for developing effective anticancer agents .

Interaction Studies

Interaction studies have focused on 4-CPCC-HCl's binding affinity to specific proteins, particularly kinases. Understanding these interactions is crucial for elucidating its mechanism of action as a cytostatic agent and for developing more effective therapeutic strategies targeting cancer pathways.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to 4-CPCC-HCl:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloropyridine-4-carbonyl chloride | C₆H₃Cl₂NO | Similar structure; different chlorine position |

| 3-Chloropyridine-2-carbonyl chloride | C₆H₃Cl₂NO | Chlorine at another position; potential different reactivity |

| Pyridine-2-carboxylic acid | C₆H₅NO₂ | Lacks chlorine; used in various organic syntheses |

The unique chlorination pattern and carbonyl functionality of 4-CPCC-HCl confer distinct chemical reactivity and biological activity compared to these similar compounds. Its targeted inhibition of aurora-b kinase further distinguishes it within this class of compounds, making it a subject of interest for drug development.

Propiedades

IUPAC Name |

4-chloropyridine-2-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO.ClH/c7-4-1-2-9-5(3-4)6(8)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQLQTVZSPAUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625451 | |

| Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51727-15-2 | |

| Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Chloropyridine-2-carbonyl chloride hydrochloride in the synthesis of sorafenib derivatives, and how does this relate to the study's objective?

A1: this compound serves as a crucial building block in the multi-step synthesis of novel sorafenib derivatives []. The researchers aimed to synthesize sorafenib analogs with modifications to the amide portion of the molecule. this compound acts as the starting material to introduce the desired pyridine-2-carboxamide moiety into the target compounds. By modifying this specific part of the sorafenib structure, the researchers aimed to investigate the impact of these alterations on the compounds' antiproliferative activity against various cancer cell lines.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.